molecular formula C7H13ClO3S B13217780 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

Cat. No.: B13217780
M. Wt: 212.70 g/mol
InChI Key: DOAVYDUYTXSUFH-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is an organosulfur compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with ethoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides.

Common Reagents and Conditions

    Substitution: Triethylamine, pyridine, or other bases are commonly used to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.

    Oxidation: Production of sulfonic acids or sulfonates.

    Reduction: Generation of sulfinates or sulfides.

Scientific Research Applications

2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

    Material Science: Utilized in the production of advanced materials with specific properties.

    Chemical Industry: Employed in the manufacture of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethoxymethyl chloride: Another organosilicon compound with similar reactivity.

    2-(Chloromethoxy)ethyltrimethylsilane: Used for similar protective group chemistry.

    2-(Methoxymethyl)ethyl chloride: Shares similar functional groups and reactivity.

Uniqueness

2-(Ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are desired, such as in the synthesis of sterically hindered molecules or in reactions requiring high reactivity.

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

2-(ethoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-3-11-5-7(2)4-6(7)12(8,9)10/h6H,3-5H2,1-2H3

InChI Key

DOAVYDUYTXSUFH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CC1S(=O)(=O)Cl)C

Origin of Product

United States

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